molecular formula C10H11N3O3S B5580651 ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate

ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate

Cat. No.: B5580651
M. Wt: 253.28 g/mol
InChI Key: JOJQMDMDNISTII-UHFFFAOYSA-N
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Description

Ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.05211239 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate, due to the presence of the 1,2,4-triazole ring, could potentially interact with various enzymes and proteins. The sulfur atom in the thioether group could form coordinate covalent bonds with metal ions in metalloproteins . Specific interactions with biomolecules would need to be determined experimentally.

Cellular Effects

Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially bind to biomolecules through its triazole and thioether groups, influencing their activity .

Metabolic Pathways

The compound could potentially be metabolized by enzymes that act on triazoles or thioethers .

Properties

IUPAC Name

ethyl 5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-15-9(14)8-4-3-7(16-8)5-17-10-11-6-12-13-10/h3-4,6H,2,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJQMDMDNISTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.